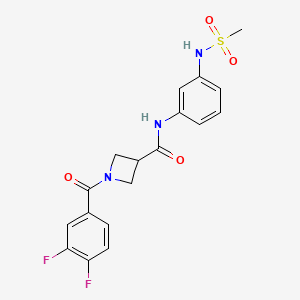![molecular formula C25H24N4O7S3 B2372477 (Z)-ethyl 2-(2-((4-(N-methyl-N-phenylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865248-22-2](/img/structure/B2372477.png)
(Z)-ethyl 2-(2-((4-(N-methyl-N-phenylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule with several functional groups, including an ethyl group, a benzoyl group, a sulfamoyl group, and a thiazole ring. These functional groups suggest that the compound could have interesting chemical properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzoyl and thiazole groups suggests that the compound could have aromatic character .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the benzoyl group might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For instance, the sulfamoyl groups could impact the compound’s solubility in water .Scientific Research Applications
Nonlinear Optical Materials
(Z)-Ethyl 2-(2-((4-(N-methyl-N-phenylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate: has been investigated for its nonlinear optical (NLO) properties. NLO materials are crucial for optical signal-processing devices in information-telecommunication systems. Organic NLO materials, in particular, offer advantages such as gigantic nonlinearity, ultra-fast response due to π-electrons, and low refractive index. Researchers have studied this compound for THz-wave generation and detection using second-order NLO effects . Further exploration of its NLO properties could lead to breakthroughs in next-generation devices.
Bio-Functional Hybrid Compounds
The compound’s structure suggests potential bioactivity. Researchers have synthesized it through an eco-friendly mechanosynthesis method. Detailed characterization using techniques like 1H-NMR, 13C-NMR, UV, and mass spectrometry has been conducted to understand its properties . Investigating its interactions with biological systems could reveal novel applications in drug discovery or diagnostics.
Crystal Growth and Processing
To develop practical applications, precise crystal cutting is essential. Researchers have focused on growing high-quality, large-size organic NLO single crystals. Techniques for optimizing solvents and concentration have led to successful growth of large crystals, exceeding 1000 mm³ in volume. The challenge lies in addressing internal crystal quality for bulk organic crystals. By precisely processing plane-parallel (100)- and (010)-slab crystals, researchers have characterized all elements of the second-order NLO tensor for this compound . These findings pave the way for improved crystal fabrication and device development.
Fragile Organic Materials
The compound’s properties make it relevant even for fragile organic materials. Researchers can use precise processing techniques to fabricate devices, overcoming the limitations associated with delicate organic crystals. By further investigating its stability and behavior, we can unlock applications in diverse fields.
properties
IUPAC Name |
ethyl 2-[2-[4-[methyl(phenyl)sulfamoyl]benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O7S3/c1-3-36-23(30)16-29-21-14-13-20(38(26,32)33)15-22(21)37-25(29)27-24(31)17-9-11-19(12-10-17)39(34,35)28(2)18-7-5-4-6-8-18/h4-15H,3,16H2,1-2H3,(H2,26,32,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXXHOAJCOROFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O7S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol](/img/structure/B2372396.png)
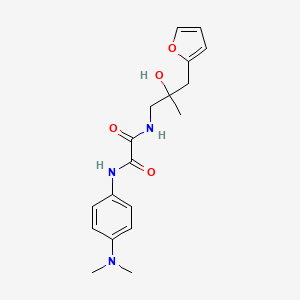
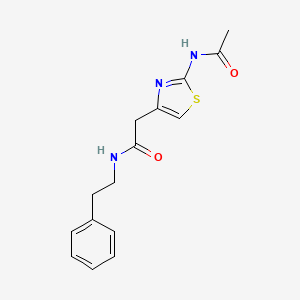

![1-(4-bromophenyl)-5-(3-fluoro-4-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2372405.png)

![N-(4-fluorophenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2372407.png)
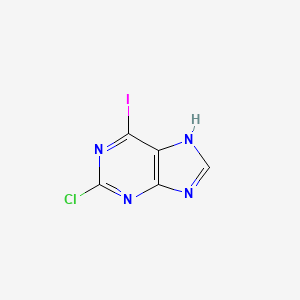
![2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate](/img/structure/B2372409.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2372411.png)
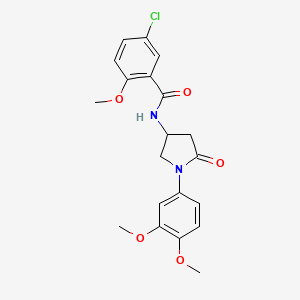
![1-butyl-3-(3,4-dimethoxyphenethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2372415.png)
![2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetic acid](/img/structure/B2372416.png)
